

# Dimesitylborane: A Comprehensive Technical Analysis of its Structure and Bonding

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## Compound of Interest

Compound Name: *Dimesitylborane*

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## Abstract

**Dimesitylborane** [(Mes)<sub>2</sub>BH], a sterically hindered organoborane, serves as a pivotal building block in synthetic chemistry and materials science. This technical guide provides an in-depth analysis of the structure and bonding of **dimesitylborane** and its derivatives. Through a compilation of crystallographic and spectroscopic data from closely related analogs, alongside detailed experimental protocols and a computational analysis of its electronic structure, this document offers a comprehensive resource for professionals in research and drug development.

## Molecular Structure

The precise crystal structure of the parent **dimesitylborane** is not readily available in the surveyed literature. However, the structural parameters of closely related dimesitylboron compounds, such as bis(mesityl)(pyrrol-1-yl)borane, provide significant insights into the geometry and steric environment of the dimesitylboranyl moiety.<sup>[1]</sup>

Table 1: Structural Data for **Dimesitylborane** Analogs

Parameter	bis(mesityl)(pyrrol-1-yl)borane[1]
Bond Lengths (Å)	
B-N	1.44125(15)
B-C(mesityl)	~1.58 (typical)
C-C (aromatic)	1.39-1.41
**Bond Angles (°) **	
C-B-C	~120 (trigonal planar)
C-B-N	~120 (trigonal planar)
Dihedral angle between mesityl rings	77.14(4)

Note: The B-C(mesityl) bond length is an approximate value based on typical organoborane structures.

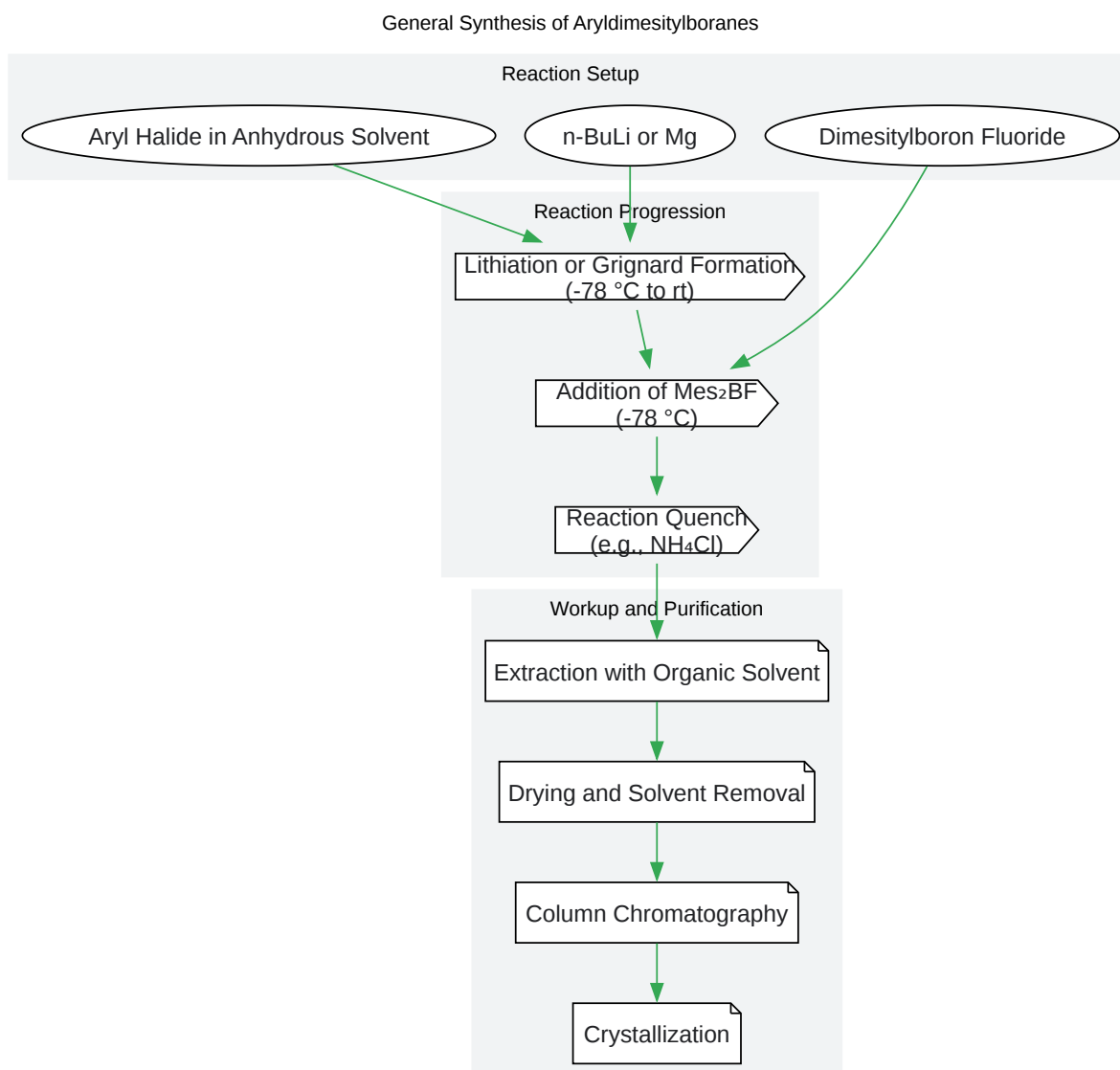
## Synthesis and Characterization

The synthesis of **dimesitylborane** and its derivatives typically involves the reaction of a suitable mesityl-lithium or Grignard reagent with a boron halide. The following protocols are representative of the synthesis of dimesitylboranyl compounds.

## General Synthesis of Aryldimesitylboranes

This procedure is adapted from the synthesis of **dimesitylborane**-substituted phenylcarbazoles and benzodithiophenes.[2][3]

### Experimental Workflow



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Figure 1: General workflow for the synthesis of aryldimesitylboranes.

## Protocol:

- **Preparation of the Aryl Anion:** To a solution of the aryl halide (1.0 eq.) in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 eq.) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours.
- **Reaction with Dimesitylboron Fluoride:** A solution of dimesitylboron fluoride (1.2 eq.) in anhydrous diethyl ether or THF is then added dropwise to the freshly prepared aryl lithium solution at -78 °C. The reaction is allowed to warm to room temperature and stirred overnight.
- **Workup:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired aryl**dimesitylborane**.

## Characterization

Characterization of **dimesitylborane** derivatives relies on a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for **Dimesitylborane** Derivatives

Technique	Nucleus	Typical Chemical Shift (ppm)	Reference
NMR	$^1\text{H}$	6.8 (s, 4H, Mes-CH), 2.3 (s, 6H, p-CH <sub>3</sub> ), 2.0 (s, 12H, o-CH <sub>3</sub> )	[4]
NMR	$^{13}\text{C}$	140-145 (B-C), 128-130 (Mes-CH), 21-24 (Mes-CH <sub>3</sub> )	[4]
NMR	$^{11}\text{B}$	+60 to +80 (broad singlet)	[4]

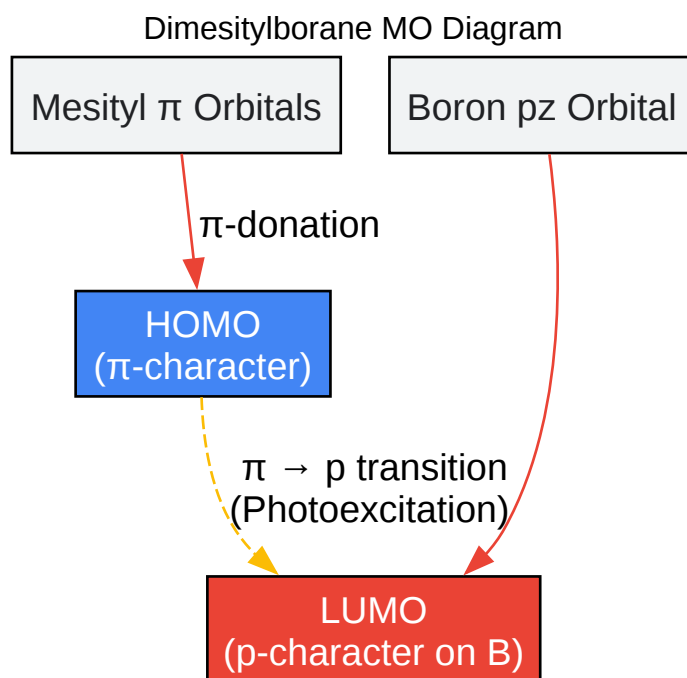
Note: The chemical shifts are for a generic aryl**dimesitylborane** and may vary depending on the specific aryl substituent.

## Bonding Analysis

The bonding in **dimesitylborane** is characterized by the trigonal planar geometry around the boron atom, which is  $\text{sp}^2$  hybridized. The vacant p-orbital on the boron atom makes it a Lewis acid, capable of accepting electron density from Lewis bases.

## Molecular Orbital (MO) Analysis

A computational analysis using Density Functional Theory (DFT) can provide insights into the electronic structure and bonding of **dimesitylborane**. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the  $\pi$ -system of the mesityl rings, while the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly the vacant p-orbital on the boron atom. This HOMO-LUMO distribution is characteristic of many triarylboranes and is responsible for their interesting photophysical properties.[3]



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Figure 2: Simplified molecular orbital diagram for **dimesitylborane**.

The steric bulk of the two mesityl groups plays a crucial role in the reactivity and stability of **dimesitylborane**. The ortho-methyl groups on the mesityl rings shield the boron center from nucleophilic attack, thereby increasing its stability compared to less hindered boranes.

## Conclusion

**Dimesitylborane** is a versatile and sterically demanding organoboron compound with a rich chemistry. While the specific structural data for the parent hydride remains elusive in the common literature, analysis of its derivatives provides a clear picture of its structural and electronic properties. The synthetic protocols, spectroscopic signatures, and bonding analysis presented in this guide offer a valuable resource for researchers exploring the application of **dimesitylborane** in various fields, including catalysis, materials science, and drug development.

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